N-(4-acetylphenyl)-N'-cyclohexylurea
Description
N-(4-acetylphenyl)-N'-cyclohexylurea is a urea derivative featuring a 4-acetylphenyl group and a cyclohexyl moiety. This compound has garnered attention in coordination chemistry and pharmacological research due to its structural versatility. For instance, it serves as a ligand in group 6B metal complexes (e.g., Cr, Mo, W), forming stable cis-M(CO)₄ complexes characterized by NMR and X-ray crystallography . Its acetyl group enhances electron-withdrawing properties, influencing reactivity and binding interactions in metal coordination .
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-cyclohexylurea |
InChI |
InChI=1S/C15H20N2O2/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,16,17,19) |
InChI Key |
NPEUXWLNCGKRJP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
- This compound is noted for diverse applications, though specific biological activities remain less explored compared to sulfonylurea derivatives .
- Glibenclamide (N-(4-[3-(2-methoxy-5-chlorobenzamido)benzosulphonyl)-N'-cyclohexylurea): A sulfonylurea antidiabetic drug, structurally distinct due to its sulfonyl and benzamide groups. Clinical trials demonstrate its hypoglycemic efficacy, highlighting the critical role of sulfonyl groups in targeting pancreatic β-cells .
- N-(4-anilinophenyl)-N'-cyclohexylurea (C₁₉H₂₃N₃O): Substitution with an anilino group introduces aromatic amine functionality, which may improve solubility or receptor binding compared to the acetylated analog .
Metal Coordination and Stability
N-(4-acetylphenyl)-N'-cyclohexylurea forms cis-M(CO)₄ complexes with group 6B metals, as confirmed by ³¹P NMR and crystallography .
Data Tables for Comparative Analysis
Table 1: Structural and Property Comparison
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